Diethyl-D-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-D-valine is a derivative of D-valine, an important organic chiral source with extensive industrial applications. D-valine is used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-D-valine can be achieved through several methods. One common approach is the microbial preparation of D-valine, which can be classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase . These methods are favored due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes.
Industrial Production Methods
Industrial production of this compound often involves microbial preparation due to its efficiency and environmental benefits. This method yields D-valine with high optical purity and productivity . The process involves the use of specific microorganisms that can selectively produce D-valine from various starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl-D-valine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can yield a variety of products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl-D-valine has several scientific research applications, including:
Chemistry: It is used as a chiral source in the synthesis of various compounds.
Biology: It is used in cell culture to selectively inhibit fibroblast proliferation.
Wirkmechanismus
The mechanism of action of Diethyl-D-valine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in amino acid metabolism, leading to the inhibition of certain cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Diethyl-D-valine include:
L-valine: Another form of valine with different chirality.
DL-valine: A racemic mixture of D-valine and L-valine.
Alanine: Another amino acid with similar structural properties.
Uniqueness
This compound is unique due to its specific chiral properties and its ability to be selectively produced through microbial methods. This makes it a valuable compound for various industrial and research applications, particularly in the synthesis of chiral compounds and the study of amino acid metabolism.
Eigenschaften
Molekularformel |
C9H19NO2 |
---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
(2R)-2-(diethylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-5-10(6-2)8(7(3)4)9(11)12/h7-8H,5-6H2,1-4H3,(H,11,12)/t8-/m1/s1 |
InChI-Schlüssel |
XUWHRJBRJWTAPR-MRVPVSSYSA-N |
Isomerische SMILES |
CCN(CC)[C@H](C(C)C)C(=O)O |
Kanonische SMILES |
CCN(CC)C(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.